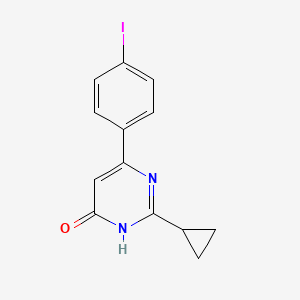

2-环丙基-6-(环丙基甲基)嘧啶-4-醇

描述

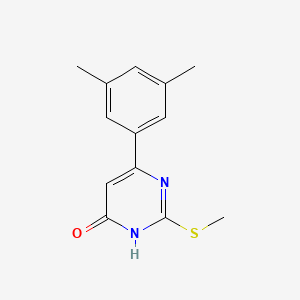

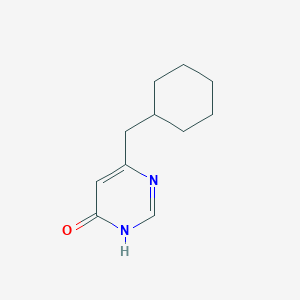

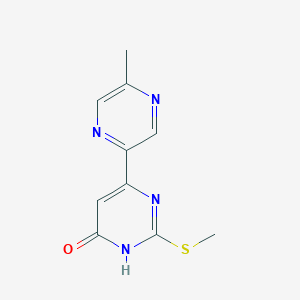

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.科学研究应用

Plant Disease Resistance Activation

This compound has been identified as a potential plant activator, which can stimulate plant defense responses against a broad spectrum of pathogens. It has shown promise in enhancing the disease resistance of plants like rice and Arabidopsis. When compared with other activators like benzothiadiazole S-methyl ester (BTH), it has the advantage of being fully soluble in water and can increase the fresh weight of plants at low concentrations .

Promotion of Plant Growth

Apart from its disease resistance capabilities, this compound also promotes plant growth. It has been observed to increase the fresh weight of plants, which is a significant indicator of healthy growth. Additionally, it has been reported to promote lateral root development, which can lead to more robust plant structures and potentially higher yields .

Reactive Oxygen Species (ROS) Generation

The application of this compound in plants leads to an up-regulation of genes related to reactive oxygen species (ROS). These ROS play a crucial role in the plant’s defense mechanism, particularly during pathogen invasion. The compound’s ability to induce an earlier and stronger ROS burst can be pivotal in enhancing the plant’s innate immunity .

Enhancement of Salicylic Acid (SA) Pathway

Microarray data and real-time PCR have revealed that the treatment of leaves with this compound, even without pathogen challenge, results in the up-regulation of genes related to defenses and the salicylic acid (SA) pathway. This indicates its potential role in priming the plant’s defense system in anticipation of pathogen attack .

Direct Bactericidal Activity

During bacterial infection, plants pre-treated with this compound have shown dramatically decreased disease symptoms. Microscopic observations revealed that hydrogen peroxide (H2O2), a type of ROS, accumulated around intracellular bacteria and on the bacterial cell wall, indicating that H2O2 was directly involved in killing the bacteria .

Agricultural Applications

Given its water solubility and dual role in promoting plant growth and defense, this compound has broad potential applications in agriculture. It could be used as a safer alternative to chemical pesticides, providing a sustainable solution for crop protection and yield enhancement .

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .

属性

IUPAC Name |

2-cyclopropyl-4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-10-6-9(5-7-1-2-7)12-11(13-10)8-3-4-8/h6-8H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUYSQBSBGPAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)